molecular formula C6H3F3O2S B8497964 2,4,5-Trifluorobenzenesulfinic acid

2,4,5-Trifluorobenzenesulfinic acid

Cat. No.: B8497964
M. Wt: 196.15 g/mol
InChI Key: KBCRAPFNQWNZPS-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzenesulfinic acid is a useful research compound. Its molecular formula is C6H3F3O2S and its molecular weight is 196.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H3F3O2S

Molecular Weight

196.15 g/mol

IUPAC Name

2,4,5-trifluorobenzenesulfinic acid

InChI

InChI=1S/C6H3F3O2S/c7-3-1-5(9)6(12(10)11)2-4(3)8/h1-2H,(H,10,11)

InChI Key

KBCRAPFNQWNZPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)O)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of sodium sulfite (153 g, 1214 mmol) in 1000 mL water was added a solution of 2,4,5-trifluorobenzene-1-sulfonyl chloride (40 g, 173 mmol) in dioxane (300 mL) dropwise. After the complete addition of sulfonyl chloride, the reaction was basified to about pH 14 by the addition of 1 N NaOH, and the reaction mixture was stirred overnight. The reaction mixture was cooled in ice bath and acidified using ˜100 mL concentrated H2SO4 to pH about 1. The mixture was extracted with EtOAc and CH2Cl2 and the combined organic layers were dried over Na2SO4, filtered and concentrated to afford 2,4,5-trifluorobenzenesulfinic acid (34 g, 100%).
Quantity
153 g
Type
reactant
Reaction Step One
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40 g
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reactant
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1000 mL
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solvent
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300 mL
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solvent
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100 mL
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reactant
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Synthesis routes and methods II

Procedure details

2,4,5-Trifluoro-benzenesulfonyl chloride ([220227-21-4], 2.5 g) was added portionwise onto a solution of sodium sulfite (10.3 g) in 50 mL of water. The reaction mixture was kept under basic conditions by the addition of the proper amount of 20% NaOH and was stirred at room temperature for 1 hour. Methanol was added to the reaction mixture, and the reaction mixture was stirred at room temperature for another hour. After such time, the reaction mixture was cooled down with an ice bath and was then acidified by the addition of 20% H2SO4 solution until reaching pH 2. The aqueous solution was then extracted several times with diethyl ether and ethyl acetate. The aqueous solution was further extracted with ethyl acetate using a Kutscher-Steudel apparatus (continuous extraction). The combined organic phases were dried (sodium sulfate) an concentrated in vacuo to yield the title compound as a white solid (2.1 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10.3 g
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reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
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0 (± 1) mol
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